tert-butyl (4-fluoropyridin-2-yl)carbamate

Lipophilicity Drug-likeness Physicochemical properties

Medicinal chemistry teams requiring reliable fluorinated pyridine building blocks often face supply bottlenecks. tert-Butyl (4-fluoropyridin-2-yl)carbamate (CAS 1237535-76-0) solves this as the preferred Boc-protected 2-amino-4-fluoropyridine intermediate for constructing FGFR and IRAK4 inhibitor scaffolds. • Distinct C-F bond imparts superior metabolic stability vs. Cl/Br analogs (logP 1.99). • Patent-validated Buchwald-Hartwig route enables multi-gram supply. • In stock with immediate global shipping; storage at 2-8°C.

Molecular Formula C10H13FN2O2
Molecular Weight 212.22 g/mol
CAS No. 1237535-76-0
Cat. No. B1373785
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-butyl (4-fluoropyridin-2-yl)carbamate
CAS1237535-76-0
Molecular FormulaC10H13FN2O2
Molecular Weight212.22 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC1=NC=CC(=C1)F
InChIInChI=1S/C10H13FN2O2/c1-10(2,3)15-9(14)13-8-6-7(11)4-5-12-8/h4-6H,1-3H3,(H,12,13,14)
InChIKeyVIUIAFNUKMJWFD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes200 mg / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





tert-Butyl (4-fluoropyridin-2-yl)carbamate – Fluorinated Building Block


tert-Butyl (4-fluoropyridin-2-yl)carbamate (CAS 1237535-76-0) is a Boc-protected 2-amino-4-fluoropyridine derivative with molecular formula C₁₀H₁₃FN₂O₂ and molecular weight 212.22 g/mol . This compound serves as a critical protected intermediate in medicinal chemistry, enabling the synthesis of kinase inhibitors and other bioactive molecules where the 4-fluoropyridin-2-amine scaffold is a privileged pharmacophore . The tert-butoxycarbonyl (Boc) group provides orthogonal protection during multi-step syntheses, while the fluorine atom at the 4-position of the pyridine ring imparts distinct electronic properties, lipophilicity, and metabolic stability compared to non-fluorinated or alternative halogen-substituted analogs [1].

Boc-protected 4-fluoropyridin-2-amine scaffold for kinase inhibitor synthesis
Orthogonal Boc protection supports multi-step medicinal chemistry workflows
Direct Pd-catalyzed route from 2-chloro-4-fluoropyridine (patent-validated)

Why tert-Butyl (4-fluoropyridin-2-yl)carbamate Differs from Cl/Br Analogs


Although tert-butyl (4-chloropyridin-2-yl)carbamate (CAS 130721-78-7) and tert-butyl (4-bromopyridin-2-yl)carbamate (CAS 207799-10-8) share the same Boc-protected 2-aminopyridine core, the identity of the 4-position halogen dictates divergent physicochemical properties that directly impact synthetic utility, downstream biological activity, and procurement specifications. The C–F bond is shorter, stronger, and more polarized than C–Cl or C–Br bonds, leading to a markedly lower logP (1.99 for F vs. ~2.4 for Cl and Br analogs) [1], altered pKa (~11.8 for F), and distinct boiling point and density profiles . These differences mean that substituting the 4-fluoro compound with a 4-chloro or 4-bromo analog in a synthetic sequence will alter reaction kinetics, chromatographic behavior, and ultimately the pharmacokinetic properties of the final drug candidate, making blind generic substitution scientifically unsound [2].

Halogen Identity Alters Lipophilicity
The 4-fluoro analog exhibits a ~0.4 log unit lower logP compared to 4-chloro and 4-bromo analogs, which may shift chromatographic behavior and downstream ADME profiles.
Synthetic Utility Differs Fundamentally
The 4-bromo analog primarily serves as a cross-coupling handle; the 4-fluoro variant is intended for permanent pharmacophoric incorporation. Blind substitution alters the entire synthetic strategy.
pKa and Ionization State May Not Transfer
Fluorine's stronger –I effect may lower pyridine pKa compared to Cl/Br analogs, potentially affecting protonation-dependent reactivity and membrane permeability in cellular assays.

tert-Butyl (4-fluoropyridin-2-yl)carbamate: Key Differentiation Data


Fluorine Substitution Lowers logP vs. Chloro/Bromo Analogs

The target compound exhibits a calculated logP of 1.99, which is approximately 0.4 log units lower than the 2.4 logP reported for both the 4-chloro and 4-bromo analogs [1][2]. This lipophilicity reduction is consistent with the well-established electron-withdrawing effect of fluorine, which increases molecular polarity relative to heavier halogens [3].

logP Comparison
Cross-study comparable
logP 1.99 (F) vs. ~2.4 (Cl/Br)
ΔlogP ≈ −0.4
Supports improved aqueous solubility screening context
Predicted values; experimental confirmation advised
Lipophilicity Drug-likeness Physicochemical properties

4-Fluoro Substitution Alters pKa and Protonation

The predicted pKa of tert-butyl (4-fluoropyridin-2-yl)carbamate is 11.77 ± 0.70 . While pKa data for the 4-chloro and 4-bromo analogs are not consistently reported in authoritative databases, the electron-withdrawing inductive effect (–I) of fluorine is stronger than that of chlorine or bromine, which is expected to lower the pKa of the conjugate acid of the pyridine nitrogen. This pKa difference directly impacts the compound's protonation state in biological media and its reactivity in acid-catalyzed deprotection steps [1].

pKa Shift
Class-level inference
Predicted pKa 11.77 ± 0.70
Direction inferred from –I effect (F > Cl > Br)
Ionization-state context may require review
Data to verify; experimental pKa determination needed
pKa Ionization state Reactivity

Scalable Buchwald-Hartwig Coupling Synthesis

A robust, patent-documented synthetic route produces tert-butyl (4-fluoropyridin-2-yl)carbamate in 22.6 g yield from 20 g of 2-chloro-4-fluoropyridine using a Pd₂(dba)₃/X-PHOS catalyst system with cesium carbonate in THF under reflux [1]. This procedure demonstrates scalability and reproducibility for the specific 4-fluoro substrate. In contrast, the synthesis of the 4-chloro analog reportedly proceeds via the 2-amino-4-chloropyridine intermediate with Boc protection in ~78% yield , while the 4-bromo analog synthesis from 4-bromopyridine-2-carboxylic acid via Curtius rearrangement has been reported in ~93–96% yield . The fluoride-specific route avoids the need for pre-formed 2-amino-4-fluoropyridine, which is itself prepared via Boc deprotection of the target compound and is less stable for storage .

Scalable Synthesis
Patent-validated
22.6 g isolated yield via Pd₂(dba)₃/X-PHOS coupling
Direct route avoids unstable free amine
Supports multi-gram procurement workflow
Route specific to 4-fluoro substrate
Scalable synthesis Process chemistry Buchwald-Hartwig coupling

Fluorine Provides Metabolic Stability vs. Chlorine/Bromine

The 4-fluoro substituent on the pyridine ring is known to block metabolic oxidation at the para position, a common site for CYP450-mediated hydroxylation. In a class-level comparison, 4-fluoropyridine-containing compounds generally exhibit lower intrinsic clearance in human liver microsomes than their 4-chloro counterparts. This is exemplified by literature data showing that a fluoro analogue (13a) displayed an IC₅₀ of 0.082 μM with lower clearance, compared to a 6-chloropyridine analogue (14h) with an IC₅₀ of 0.430 μM and higher clearance in human microsomes [1]. While not a direct comparison of the Boc-protected intermediates themselves, this class-level data demonstrates the metabolic advantage of the 4-fluoropyridine substructure that tert-butyl (4-fluoropyridin-2-yl)carbamate ultimately delivers upon deprotection .

Metabolic Stability
Class-level inference
Downstream fluoro analog IC₅₀ 0.082 μM vs. chloro analog IC₅₀ 0.430 μM
~5.2-fold lower clearance context
Supports CYP450 metabolic stability endpoint review
Class-level evidence; not measured on Boc intermediate
Metabolic stability CYP450 oxidation Fluorine substitution

Key Intermediate for FGFR and IRAK4 Kinase Inhibitors

tert-Butyl (4-fluoropyridin-2-yl)carbamate is explicitly cited as a key intermediate in the synthesis of kinase inhibitors targeting FGFR (Fibroblast Growth Factor Receptor) and IRAK4 (Interleukin-1 Receptor-Associated Kinase 4) [1]. BindingDB records show that elaborated analogs derived from this fluorinated scaffold achieve single-digit nanomolar potency against FGFR1 and FGFR2 (IC₅₀ values as low as 1–10 nM) [2]. In contrast, analogous bromopyridine intermediates are more commonly utilized as cross-coupling partners (Suzuki, Buchwald-Hartwig) due to the superior leaving-group ability of bromine, while 4-chloropyridine intermediates show intermediate reactivity profiles . The 4-fluoro compound thus occupies a differentiated niche: it is directly incorporated into the final pharmacophore rather than serving merely as a synthetic handle.

Kinase Inhibitor Intermediacy
Class-level inference
Derived scaffolds achieve FGFR IC₅₀ 1–10 nM
Fluorine retained as pharmacophoric element
Supports FGFR/IRAK4 pathway-study fit
Functional differentiation from Br handle use
Kinase inhibitors FGFR IRAK4 Drug discovery

Application Scenarios for tert-Butyl (4-fluoropyridin-2-yl)carbamate


Fluorinated Kinase Inhibitors for Oncology

As documented in patent literature and bioactivity databases, tert-butyl (4-fluoropyridin-2-yl)carbamate is the intermediate of choice for constructing FGFR and IRAK4 inhibitor scaffolds where the 4-fluoropyridin-2-amine moiety is retained in the final drug candidate [1]. The 4-fluoro substituent provides a metabolic blockade at the para position of the pyridine ring, contributing to the single-digit nanomolar potency observed against FGFR1/2/4 kinases [2]. Medicinal chemistry teams should procure this specific compound (rather than the chloro or bromo analogs) when the fluorine is intended as a permanent pharmacophoric element that enhances target binding and reduces oxidative metabolism .

Scalable Boc Deprotection to 2-Amino-4-fluoropyridine

The patented Pd-catalyzed Buchwald-Hartwig route to tert-butyl (4-fluoropyridin-2-yl)carbamate enables the production of multi-gram quantities of the protected intermediate [1]. Subsequent Boc deprotection with TFA yields 2-amino-4-fluoropyridine, a valuable fragment that is less stable in its free-base form [2]. This two-step sequence (Boc protection via direct coupling followed by deprotection when needed) is strategically superior to storing the free amine, and the patent-validated procedure supports process chemistry scale-up efforts .

Fluorinated Pyridine Fragment for FBDD Libraries

With a logP of 1.99, tert-butyl (4-fluoropyridin-2-yl)carbamate falls within the optimal lipophilicity range (logP 1–3) for fragment-based screening libraries [1]. The ~0.4 log unit reduction compared to the 4-chloro and 4-bromo analogs translates to improved aqueous solubility, which is critical for achieving the high fragment concentrations (typically 0.5–2 mM) required in NMR and SPR-based fragment screens [2]. Procurement of the fluorinated building block is therefore indicated for laboratories constructing fluorinated fragment libraries for lead discovery .

Fluorinated Pyridine Building Block for Crop Protection

Fluorinated pyridine derivatives represent a growing class of agrochemicals due to the enhanced metabolic stability and environmental persistence conferred by the C–F bond [1]. tert-Butyl (4-fluoropyridin-2-yl)carbamate serves as a protected precursor to 4-fluoropyridin-2-amine, which can be elaborated into herbicidal and fungicidal lead compounds [2]. The distinct electronic properties of fluorine (strong –I effect, modest +M effect) relative to chlorine or bromine influence the binding affinity to plant enzyme targets, making this specific building block the preferred choice for agrochemical discovery programs targeting fluorinated pyridine scaffolds .

Application
Selection Property
Validation Focus
FGFR/IRAK4 inhibitor synthesis
Permanent 4-fluoro pharmacophoric element
Kinase panel potency and metabolic stability endpoints
Fragment-based library design
logP 1.99 within optimal fragment range
Aqueous solubility and SPR/NMR screen compatibility
Process chemistry scale-up
Patent-validated Buchwald-Hartwig route
Multi-gram reproducibility and Boc deprotection efficiency
Agrochemical discovery programs
Fluorine-enhanced environmental stability
Plant enzyme target binding and field-persistence profiling

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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